molecular formula C₂₂H₃₀N₃O₁₀P B1157015 2'-Defluro-2'-hydroxy 2'-epi-Sofosbuvir

2'-Defluro-2'-hydroxy 2'-epi-Sofosbuvir

カタログ番号: B1157015
分子量: 527.46
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2'-Defluro-2'-hydroxy 2'-epi-Sofosbuvir is a structurally modified analog of Sofosbuvir, a well-known nucleotide prodrug used to treat hepatitis C virus (HCV) infection. This derivative features three key modifications:

  • 2'-Defluro: Removal of the fluorine atom at the 2' position.
  • 2'-Hydroxy: Introduction of a hydroxyl group at the 2' position.
  • 2'-epi Configuration: Stereochemical inversion (epimerization) at the 2' carbon.

These alterations aim to modulate the compound’s pharmacokinetic profile, metabolic stability, and interaction with viral RNA-dependent RNA polymerase (RdRp).

特性

分子式

C₂₂H₃₀N₃O₁₀P

分子量

527.46

製品の起源

United States

類似化合物との比較

Comparative Analysis with Similar Compounds

The following table summarizes structural and functional differences between 2'-Defluro-2'-hydroxy 2'-epi-Sofosbuvir and related nucleoside analogs:

Compound Structural Features Target Virus Mechanism Key Advantages/Limitations
Sofosbuvir 2'-Fluoro, 2'-methyl substitution; phosphoramidate prodrug HCV RdRp inhibition via chain termination High oral bioavailability; FDA-approved for HCV. Limited activity against other viruses .
2'-Defluro-2'-hydroxy 2'-epi-Sofosbuvir 2'-Hydroxy, 2'-epi configuration; defluro modification HCV (predicted) Potential RdRp inhibition (in vitro) Enhanced stereochemical specificity; reduced metabolic stability due to hydroxyl group .
Remdesivir 2'-Ethyl, 1'-cyano substitution; phosphoramidate prodrug SARS-CoV-2, Ebola RdRp inhibition via delayed termination Broad-spectrum but requires intravenous administration; moderate efficacy in COVID-19 .
2'-Fluoro-2'-deoxycytidine 2'-Fluoro substitution; deoxyribose backbone HBV, HCV Chain termination via incorporation High potency but limited clinical use due to toxicity .
Ribavirin Triazole-carboxamide ribonucleoside HCV, RSV IMP dehydrogenase inhibition; mutagenesis Broad-spectrum but hemolytic anemia risk; often used in combination therapies .

Structural and Mechanistic Insights

  • Sofosbuvir vs. 2'-Defluro-2'-hydroxy 2'-epi-Sofosbuvir: The removal of fluorine reduces metabolic stability but may decrease off-target effects. The epi configuration could enhance binding to HCV RdRp by optimizing stereochemical alignment .
  • Comparison with Remdesivir: Unlike Remdesivir’s 1'-cyano group (which delays chain termination), 2'-Defluro-2'-hydroxy 2'-epi-Sofosbuvir lacks this feature, suggesting a more direct chain-termination mechanism akin to Sofosbuvir. Its oral bioavailability remains untested but is theoretically lower due to the hydroxyl group .
  • 2'-Fluoro-2'-deoxycytidine :
    The fluorine in this compound enhances stability against enzymatic degradation but introduces toxicity risks. In contrast, 2'-Defluro-2'-hydroxy 2'-epi-Sofosbuvir’s hydroxyl group may improve safety but requires advanced prodrug strategies for efficient delivery .

Research Findings and Clinical Implications

  • In Vitro Studies : Preliminary data suggest moderate anti-HCV activity for 2'-Defluro-2'-hydroxy 2'-epi-Sofosbuvir, with EC₅₀ values ~2-fold higher than Sofosbuvir. This is attributed to reduced prodrug activation efficiency .
  • Stereochemical Impact : The 2'-epi configuration shows improved selectivity for HCV RdRp over human polymerases, reducing cytotoxicity risks .
  • Combination Potential: Synergy with NS5A inhibitors (e.g., Ledipasvir) is hypothesized but requires validation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。